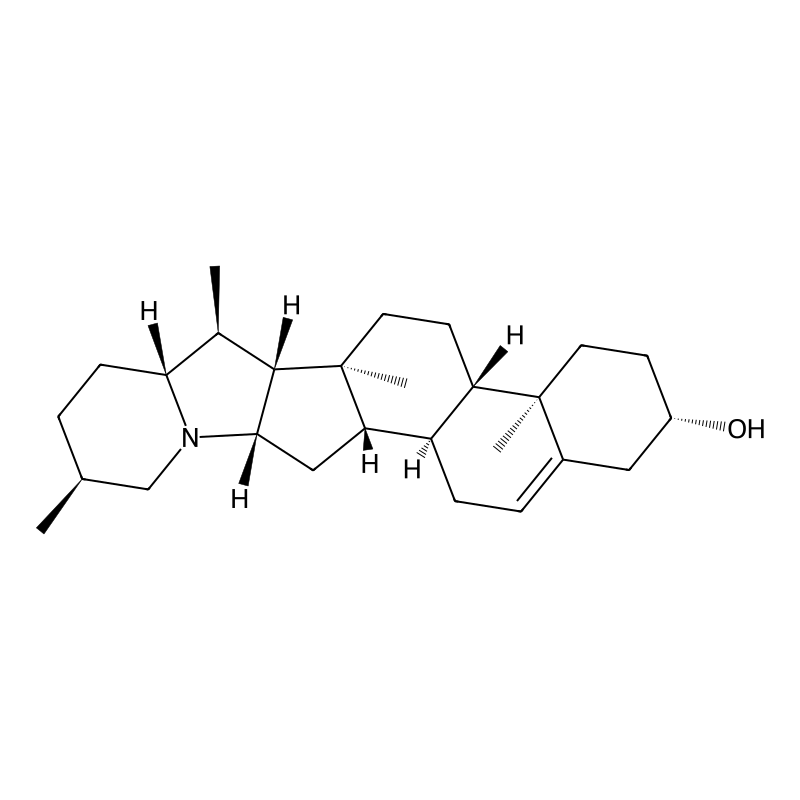

Solanidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

solanidine occurrence in Solanaceae plants

Chemical Profile and Occurrence

Table 1: Solanidine Profile and Occurrence in Solanaceae

| Aspect | Description |

|---|---|

| Chemical Nature | Poisonous steroidal alkaloid (aglycone) [1] |

| IUPAC Name | Solanid-5-en-3β-ol [1] |

| Molecular Formula | C₂₇H₄₃NO [1] |

| Molar Mass | 397.647 g·mol⁻¹ [1] |

| Primary Plant Source | Potato (Solanum tuberosum) [1] |

| Common Glycoalkaloid Forms | α-Solanine, α-Chaconine (hydrolyze to release this compound) [1] |

| Other Occurrences | Tomato, Eggplant, Solanum americanum, Solanum dulcamara [1] |

In plants, this compound is primarily found as part of glycoalkaloid molecules like α-solanine and α-chaconine [1]. Upon human consumption, the sugar moieties of these glycoalkaloids are hydrolyzed in the body, releasing the this compound aglycone [1]. It can be stored in the body for prolonged periods and has been investigated as a biomarker for cytochrome P450 CYP2D6 enzyme activity, which is relevant for drug metabolism studies [1].

Biosynthesis Pathway

The complete biosynthetic pathway of this compound-derived glycoalkaloids in potatoes was recently fully elucidated. The pathway diverges from the common spirosolane pathway via a key dioxygenase, and is completed by two newly discovered reductases.

This compound glycoalkaloid biosynthesis pathway. DPS, RPG1, and RPG2 are key enzymes [2] [3].

The biosynthesis of this compound-type compounds begins from cholesterol and shares early steps with spirosolane-type alkaloids (common to tomatoes and potatoes) involving cytochrome P450s, a dioxygenase (16DOX/GAME11), and an aminotransferase [3]. The pathway then diverges due to a key enzyme:

- DPS (Dioxygenase for Potato Solanidane synthesis): A 2-oxoglutarate dependent dioxygenase that catalyzes the ring-rearrangement from the spirosolane skeleton to the solanidane skeleton (found in potatoes) via C-16 hydroxylation [3]. This evolutionary adaptation led to the emergence of toxic solanidane glycoalkaloids in potato [3].

Recent research has identified the final steps completing the biosynthesis:

- RPG1 and RPG2 (Reductase for Potato Glycoalkaloid biosynthesis 1 & 2): Two reductases that sequentially convert the DPS product, zwittersolanine, first to 16-iminiumsolanine (via RPG1) and then to the final product, α-solanine (via RPG2) [2] [4]. Knockout of both genes halts α-solanine production, leading to zwittersolanine accumulation [2].

Key Experimental Insights

1. Identifying DPS Function [3]

- Methodology: Gene silencing (RNAi) of DPS in potato plants, combined with feeding experiments on SGA-deficient potato hairy roots and use of enzyme inhibitors.

- Key Findings: DPS-silenced plants showed ~80% reduction in solanidane glycoalkaloids (α-solanine, α-chaconine) and significant accumulation of spirosolane glycoalkaloids (α-solamarine, β-solamarine). Feeding spirosolanes to roots restored solanidane production, which was inhibited by a dioxygenase-specific inhibitor.

2. Elucidating Final Steps with RPG1 and RPG2 [2]

- Methodology: Co-expression analysis to identify candidate genes, knockout via CRISPR/Cas9 in potato hairy roots, and in vitro functional characterization of recombinant RPG1 and RPG2 enzymes with structural determination of products by NMR.

- Key Findings: Double knockout rpg1/rpg2 hairy roots completely halted α-solanine production and accumulated zwittersolanine. The in vitro assay confirmed the sequential reduction steps: RPG1 converts zwittersolanine to 16-iminiumsolanine, and RPG2 further converts it to α-solanine.

Research Implications and Applications

Understanding this compound biosynthesis opens several avenues for application:

- Developing Safer Crops: Manipulating DPS, RPG1, or RPG2 genes through breeding or biotechnology can create potato varieties with reduced levels of toxic glycoalkaloids [2] [3].

- Utilizing Agricultural Waste: this compound is an important precursor for synthesizing steroid hormones like 16-Dehydropregnenolone Acetate (16-DPA), used in producing progesterone and cortisone. This offers a way to valorize waste from potato farming [1].

- Understanding Metabolic Diversity: Research on enzymes like GAME8 reveals how evolution of cytochrome P450s shaped stereochemical diversity (25S vs 25R isomers) of steroidal alkaloids across Solanum species [5].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Two reductases complete steroidal glycoalkaloids ... [pmc.ncbi.nlm.nih.gov]

- 3. The biosynthetic pathway of potato solanidanes diverged ... [nature.com]

- 4. Two reductases complete steroidal glycoalkaloids ... [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic twists evolved stereo-divergent alkaloids in the ... [nature.com]

Core Biosynthetic Pathway from Cholesterol to Solanidine-Derived Glycoalkaloids

| Biosynthetic Stage | Key Enzyme / Reaction | Brief Description of Function |

|---|---|---|

| Early Common Steps | Multiple Cytochrome P450s (PGA1/GAME8, PGA2/GAME6, PGA3/GAME4) [1] | Catalyze hydroxylation at C-22 and C-26, and oxygenation at C-26 of the cholesterol backbone [1]. |

| 2-Oxoglutarate-Dependent Dioxygenase (16DOX/GAME11) [2] [1] | Performs C-16α-hydroxylation [2] [1]. | |

| Aminotransferase (PGA4/GAME12) [1] | Responsible for transamination at C-26, introducing nitrogen to form the spirosolane intermediate, tomatidenol [1]. | |

| Key Branch Point: Spirosolane to Solanidane | Dioxygenase for Potato Solanidane synthesis (DPS) [2] [3] | Catalyzes a ring-rearrangement via C-16 hydroxylation, converting the spirosolane skeleton (e.g., from α-solamarine) to the solanidane skeleton, forming a zwitterionic intermediate (zwittersolanine/zwitterchaconine) [2] [1]. |

| Final Reduction Steps | Reductase for Potato Glycoalkaloid (RPG1) [1] | Converts zwittersolanine to 16-iminiumsolanine [1]. |

| Reductase for Potato Glycoalkaloid (RPG2) [1] | Further reduces 16-iminiumsolanine to form the final aglycone, solanidine [1]. RPG2 can also initiate the reduction via an alternative minor route [1]. | |

| Glycosylation | UDP-Glucose:this compound Galactosyltransferase (SGT1) [4] | Adds a galactose to this compound to form γ-solanine [4]. |

| UDP-Glucose:this compound Glucosyltransferase (SGT2) [4] | Adds a glucose to this compound to form γ-chaconine [4]. | |

| Glycosterol Rhamnosyltransferase (SGT3) [4] | Catalyzes the addition of rhamnose sugars to complete the tri-saccharide chains of α-solanine and α-chaconine [4]. |

The following diagram illustrates the logical sequence and key branch points in this pathway.

Overview of the this compound biosynthesis pathway, highlighting the key branch point at DPS and the final reductive steps.

Key Experimental Insights and Methodologies

The discovery of this pathway relied on several advanced experimental techniques. Here are the methodologies used in the key studies cited.

| Experimental Goal | Methodology Description | Key Insight from Experiment |

|---|

| Elucidating the DPS Function [2] | Gene Silencing (RNAi): Created DPS-silenced potato plants. Feeding Experiments: Administered spirosolane precursors (e.g., α-solamarine) to SGA-deficient hairy roots. Inhibitor Studies: Used a DOX inhibitor (prohexadione) during feeding assays. | DPS-silenced plants accumulated spirosolanes (α-solamarine) instead of solanidanes (α-solanine). The inhibitor blocked the conversion, confirming a DOX was required [2]. | | Discovering the Final Reductive Steps (RPG1/RPG2) [1] | Gene Co-expression Analysis: Identified RPG1/RPG2 as genes co-expressed with known SGA pathway genes. Gene Knockout (CRISPR): Generated double-knockout potato hairy roots for RPG1 and RPG2. In vitro Enzyme Assay: Expressed recombinant RPG1/RPG2 proteins and tested their activity on pathway intermediates. | Double-knockout roots accumulated zwitterionic intermediates and produced no α-solanine. In vitro assays confirmed the sequential reduction steps catalyzed by RPG1 and RPG2 [1]. | | Tracing Biosynthetic Origins [5] | Isotopic Labeling (¹³CO₂ Pulse-Chase): Fed potato plants ¹³CO₂ and tracked the label over time. NMR & HRMS Analysis: Used Nuclear Magnetic Resonance and High-Resolution Mass Spectrometry to analyze labeled products. | Confirmed the mevalonate pathway as the source for isoprenoid precursors and provided evidence for non-stereoselective hydroxylation in the side chain [5]. |

Quantitative Data on Major Potato Glycoalkaloids

This compound itself is the aglycone (non-sugar) base for the most abundant steroidal glycoalkaloids (SGAs) in potato.

| Glycoalkaloid | Aglycone | Glycosidic Unit (Sugar Chain) | Relative Abundance in Potato |

|---|---|---|---|

| α-Solanine [6] [7] | This compound | Solatriose (Galactose - Glucose - Rhamnose) [6] [7] | Comprises 30-50% of total SGAs; ratio of α-chaconine to α-solanine is typically between 1:2 and 1:7 [6]. |

| α-Chaconine [6] [7] | This compound | Chacotriose (Glucose - Rhamnose - Rhamnose) [6] [7] | Comprises 50-70% of total SGAs; generally the more abundant and biologically active of the two [6]. |

Research Implications and Future Directions

Understanding this pathway has significant applications:

- Food Safety & Breeding: Enables the development of potato varieties with lower levels of toxic SGAs through genetic manipulation (e.g., editing DPS, RPG1, or RPG2 genes) to improve food safety [6].

- Pathogen & Pest Resistance: Allows breeders to tailor SGA levels or profiles to enhance natural resistance to diseases and pests without exceeding safe consumption limits [6].

- Biotechnological Production: The identified gene toolkit (DPS, RPG1, RPG2, etc.) provides a platform for engineering the production of high-value steroidal compounds in heterologous hosts for pharmaceutical purposes [8].

The this compound biosynthesis pathway is a vivid example of how evolutionary divergence in enzyme function (like DPS) leads to chemical diversity in plants. The recent discovery of RPG1 and RPG2 has filled the last major knowledge gap in this pathway.

References

- 1. Two reductases complete steroidal glycoalkaloids ... [pmc.ncbi.nlm.nih.gov]

- 2. The biosynthetic pathway of potato solanidanes diverged ... [nature.com]

- 3. The biosynthetic of potato solanidanes diverged from that of... pathway [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Biosynthesis of α-solanine and α-chaconine in potato ... [sciencedirect.com]

- 6. Potato steroidal glycoalkaloids: properties, biosynthesis ... [molhort.biomedcentral.com]

- 7. Potato steroidal glycoalkaloids: properties, biosynthesis ... [pmc.ncbi.nlm.nih.gov]

- 8. Steroidal scaffold decorations in Solanum alkaloid ... [sciencedirect.com]

solanidine poisoning symptoms and toxicity mechanism

Quantitative Data on Toxicity & Exposure

| Aspect | Key Quantitative Data | Source |

|---|---|---|

| Toxic Dose (Glycoalkaloids) | 2-5 mg/kg body weight can cause toxic symptoms. 3-6 mg/kg body weight can be fatal. [1] | Wikipedia |

| Clinical Poisoning Dose | In adults, 200-400 mg of total glycoalkaloids can cause symptoms. For children, 20-40 mg is sufficient. A dose of 600 mg is considered lethal. [2] | JEBMS |

| Safe Levels in Potatoes | Commercial potatoes typically contain <0.2 mg/g of glycoalkaloids. Potatoes that have greened can contain ≥1 mg/g. [2] | JEBMS |

| Average Daily Intake | The average potato has 0.075 mg solanine/g. Based on average U.S. consumption (167 g/person/day), this equals ~0.18 mg/kg of body weight. [1] | Wikipedia |

| CYP2D6 Metabolite Ratios | In patients on tamoxifen, 4-OH-solanidine/solanidine ratio < 2.1 and SSDA/solanidine ratio < 0.8 predicted low active metabolite levels. [3] | Clin Pharmacol Ther. 2024 |

Mechanisms of Toxicity

The toxicity of solanidine (as part of potato glycoalkaloids) is complex and not fully understood, but several key mechanisms have been identified through research. The overall toxicity mechanism can be visualized in the following pathway diagram.

Overview of this compound toxicity mechanisms involving mitochondrial, cell membrane, and neurological pathways.

Detailed Explanation of Mechanisms

Cell Membrane Disruption: this compound's parent glycoalkaloids, α-solanine and α-chaconine, are potent cytotoxins that rapidly induce cell lysis [2]. They have a strong detergent-like effect on cell membranes, disrupting their integrity. This action is particularly irritating to the mucosal lining of the gastrointestinal tract, leading to symptoms like nausea, vomiting, abdominal cramps, and diarrhea [1] [2].

Mitochondrial Toxicity and Apoptosis: One proposed mechanism suggests that solanine (which releases this compound) interacts with mitochondrial membranes. Exposure facilitates the opening of mitochondrial potassium channels, increasing their membrane potential [1] [2]. This leads to the transport of Ca²⁺ from the mitochondria into the cytoplasm. The rapid and sustained increase in cytoplasmic Ca²⁺ concentration is an early trigger for programmed cell death, or apoptosis [2].

Cholinesterase Inhibition: Solanum glycoalkaloids have been shown to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase in the central nervous system [2] [4]. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, which can result in the neurological symptoms observed in poisoning, such as delirium, hallucinations, and paralysis [1] [4].

Sodium Transport Interference: Potato glycoalkaloids can also affect the active transport of sodium across cell membranes [1]. This disruption of ion balance can contribute to overall cellular dysfunction and the spectrum of toxic symptoms.

Experimental & Research Methodologies

For researchers, understanding the methods used to study this compound is crucial. The following table outlines key experimental approaches cited in the literature.

| Experimental Goal | Detailed Methodology | Source |

|---|---|---|

| Identify Biosynthetic Enzymes | 1. Gene Identification: Co-expression analysis of potato transcriptome data to find genes correlated with known SGA biosynthetic genes. 2. Functional Validation: Knockout of candidate genes (RPG1 & RPG2) in potato hairy roots via CRISPR/Cas9 and analysis of metabolite accumulation (e.g., loss of α-solanine, buildup of zwittersolanine). 3. In Vitro Assay: Heterologous expression of enzymes in E. coli, purification, and incubation with substrates (e.g., zwittersolanine). 4. Structural Determination: Reaction products are isolated and their structures elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. [5] | Natl. Lib. of Med. |

| Study Metabolic Pathways in Humans | 1. Cohort Study: Use a retrospective cohort of patients (e.g., 1,032 breast cancer patients on tamoxifen). 2. Sample Analysis: Collect plasma samples and analyze them using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify this compound and its metabolites (e.g., 4-OH-solanidine, SSDA). 3. Correlation with Pharmacogenomics: Correlate metabolite ratios with patient CYP2D6 genotype and activity, as well as with the metabolism of other drugs like tamoxifen. [3] | Clin Pharmacol Ther. 2024 |

| Assess Cytotoxicity & Membrane Lysis | In vitro experiments expose cell lines to α-solanine and α-chaconine, both individually and in combination, to observe the rate of cell lysis. The synergistic effect of the two compounds is a key focus. [2] | JEBMS |

Clinical and Research Implications

This compound's role extends beyond classic food poisoning, with emerging implications in pharmacology and drug development.

Pharmacogenomics and Drug-Diet Interactions: Recent research has identified this compound as a diet-derived biomarker for the activity of the metabolic enzyme CYP2D6 [3]. The ratios of this compound metabolites (4-OH-solanidine and SSDA) to the parent compound are highly correlated with CYP2D6 activity. This is clinically significant for drugs activated by CYP2D6, such as tamoxifen, used in breast cancer treatment. These ratios can help predict patient-specific drug efficacy and manage drug-diet interactions [3].

Biosynthesis and Crop Engineering: A complete understanding of the this compound biosynthetic pathway opens avenues for genetic engineering. By targeting key genes, such as the recently discovered reductases RPG1 and RPG2, it is possible to develop potato varieties with reduced glycoalkaloid content for enhanced food safety, or conversely, with elevated levels in leaves for improved pest and disease resistance [5].

References

- 1. Solanine [en.wikipedia.org]

- 2. Solanine Poisoning: Effects, Risks, and Management ... [jebms.org]

- 3. This compound Metabolites as Diet-Derived Biomarkers of ... [pubmed.ncbi.nlm.nih.gov]

- 4. A challenging case of suspected solanine toxicity in an ... [pmc.ncbi.nlm.nih.gov]

- 5. Two reductases complete steroidal glycoalkaloids ... [pmc.ncbi.nlm.nih.gov]

solanidine hydrolysis from glycoalkaloids

Glycoalkaloid Hydrolysis at a Glance

Hydrolysis is a key process for obtaining the aglycone solanidine from potato glycoalkaloids like α-solanine and α-chaconine. This can be achieved through chemical (acid) or enzymatic methods [1] [2].

Hydrolysis removes sugar chains from glycoalkaloids to yield this compound.

Detailed Hydrolysis Methods

Here is a summary of the specific protocols and performance data for chemical and enzymatic hydrolysis.

Table 1: Chemical (Acid) Hydrolysis Protocol

| Aspect | Details |

|---|---|

| Principle | Acid-catalyzed cleavage of glycosidic bonds under elevated temperature [2]. |

| Optimal System | Liquid-liquid system: 2% (w/v) HCl in 50% (v/v) methanolic extract as the aqueous phase; chloroform as the organic phase [2]. |

| Typical Yield | Up to 1.46 g of this compound per 100 g of dried potato sprouts [2]. |

| Key Steps | 1. Prepare a methanolic extract of glycoalkaloids from dried, milled plant material. 2. Mix with acid and organic solvent in a reflux condenser. 3. Hydrolyze and extract this compound into the organic phase in a single step. 4. Recover this compound from the organic phase [2]. | | Advantages | Single-step hydrolysis and extraction; high yield; well-established [2]. | | Disadvantages | Requires strong acids and high temperatures; generates chemical waste; less selective [1]. |

Table 2: Enzymatic Hydrolysis Protocol

| Aspect | Details | | :--- | :--- | | Principle | Stepwise removal of sugar moieties using specific microbial glycosidase enzymes [1]. | | Key Enzymes | α-Rhamnosidase (RhaA), β-Glucosidase (GluA), and β-Galactosidase (GalA) from Glutamicibacter halophytocola S2. These enzymes are multifunctional [1]. | | Degradation Pathways |

- α-Solanine → β₁-Solanine → γ-Solanine → This compound [3]

- α-Chaconine → β₁-Chaconine → γ-Chaconine → This compound [3]

Key Practical Considerations

- Starting Material Selection: Potato flowers contain a significantly higher concentration of SGAs than leaves or berries [4]. Using a swing mill for cell disruption, rather than a blender, results in higher purity and yield of the initial glycoalkaloid extract [4].

- Process Sustainability: The E+-factor (environmental factor including energy consumption) for the extraction and hydrolysis process from plant material is lower than that of the total chemical synthesis of this compound, making the former a more sustainable choice [4].

- Toxicity Note: this compound and its parent glycoalkaloids can be toxic if ingested [5] [6]. Always consult relevant safety datasheets and conduct a thorough risk assessment before starting any laboratory work.

References

- 1. A multifunctional enzyme portfolio for α-chaconine and α ... [pmc.ncbi.nlm.nih.gov]

- 2. Liquid-liquid systems for acid hydrolysis of glycoalkaloids from... [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation of the potato glycoalkaloids--alpha-solanine ... [pubmed.ncbi.nlm.nih.gov]

- 4. A sustainable method for potato side stream valorisation to obtain... [pubs.rsc.org]

- 5. Potato steroidal glycoalkaloids: properties, biosynthesis ... [molhort.biomedcentral.com]

- 6. Glycoalkaloids in Potato Tubers - OSU Extension Service [extension.oregonstate.edu]

Quantitative Data on Solanidine Kinetics & Retention

The table below summarizes key pharmacokinetic parameters of solanidine in humans from a foundational study [1].

| Parameter | Findings |

|---|---|

| Administration | Intravenous injection of [³H]-solanidine |

| Plasma Half-Lives | • Initial phase: 2-5 min • Second phase: 120-300 min • Terminal phase: 70-105 hours (approx. 3-4.5 days) | | Distribution | Erythrocyte concentration 2-5 times greater than plasma | | Cumulative Excretion | • At 24 hours: 1-4% in urine, 1-3% in faeces • Subsequent week: ~2% of dose excreted per day combined | | Post-Mortem Detection | Identified in human liver tissue (identity confirmed by mass spectroscopy) |

Detailed Experimental Protocols

The following methodologies outline how key data on this compound kinetics and its use as a biomarker were obtained.

Protocol 1: Human Kinetics and Retention Study [1]

This study provided the core data on the long-term retention of this compound in humans.

- 1. Subject and Administration: The study used normal human subjects. Tritium-labeled this compound ([³H]this compound) was administered via intravenous injection to track its fate in the body accurately.

- 2. Sample Collection and Analysis:

- Blood: Plasma and erythrocytes (red blood cells) were separated. Tritium concentration was measured in both to determine distribution.

- Excreta: Urine and faeces were collected for 24 hours and then for a week. The excretion rate of tritium was measured.

- Tissue Analysis: Post-mortem human liver samples were analyzed. The identity of this compound was confirmed using mass spectroscopy, a technique that identifies compounds based on their mass and structure.

- 3. Data Interpretation: The clearance of tritium from plasma was analyzed to identify distinct phases with different half-lives. The low excretion rates and direct tissue detection led to the conclusion that this compound is stored long-term.

Protocol 2: Establishing this compound as a CYP2D6 Biomarker [2]

This more recent study detailed the protocol for using this compound to measure metabolic enzyme activity.

- 1. Subject Selection and Genotyping: A cohort of 356 healthy, fasting Finnish volunteers was recruited. Genomic DNA was extracted from their blood and comprehensively genotyped for known functional variants of the CYP2D6 gene. Participants were classified into phenotype groups (e.g., poor, intermediate, normal, and ultrarapid metabolizers) based on an activity score system [2].

- 2. Metabolite Profiling (Non-Targeted Metabolomics):

- Sample Preparation: A 100 µL aliquot of fasting plasma was mixed with ice-cold acetonitrile to precipitate proteins. The supernatant was collected for analysis.

- LC-MS Analysis: Metabolic profiling was performed using ultra-high-performance liquid chromatography (UHPLC) coupled to a high-resolution mass spectrometer (Q Exactive Focus). Analysis was carried out in both reversed-phase and hydrophilic interaction chromatography modes, with data acquired in both positive and negative electrospray ionization modes.

- Metabolite Identification: Machine learning models were applied to the metabolomics data to identify features associated with CYP2D6 phenotype. The key feature was identified as this compound, and its metabolites were confirmed with data-dependent MS/MS.

- 3. In Vitro Validation:

- Enzyme Specificity: this compound was incubated with human recombinant CYP enzymes (including CYP2D6 and CYP3A4/5) and in human liver microsomes.

- Inhibition Studies: The CYP2D6-specific inhibitor paroxetine was added to human liver microsomes to assess its effect on this compound metabolism, demonstrating near-complete (95%) inhibition [2].

This compound as a Biomarker for CYP2D6 Activity

Research confirms that this compound is a sensitive and specific dietary biomarker for CYP2D6 enzyme activity [2] [3]. The metabolic pathway is primarily mediated by CYP2D6, with a minor contribution from CYP3A4/5 [2]. The following diagram illustrates the experimental workflow for using this compound to phenotype CYP2D6 activity.

Experimental workflow for CYP2D6 phenotyping using this compound.

Clinical Implications and Significance

The prolonged storage of this compound has several important implications for research and clinical practice [1] [2] [3].

- Dietary Confounder in Drug Metabolism Studies: Since this compound is a CYP2D6 substrate, its chronic presence from dietary potato consumption must be accounted for in studies assessing CYP2D6-mediated drug metabolism, efficacy, and drug-drug interactions.

- Risk During Metabolic Stress: It has been hypothesized that this compound stored in tissues could be mobilized during periods of increased metabolic stress (e.g., pregnancy, starvation, debilitating illness), potentially leading to deleterious effects, though this requires further clinical validation [1].

- Potent Biomarker Utility: The strong correlation between this compound/metabolite ratios and CYP2D6 genotype-predicted phenotypes makes it a valuable non-invasive tool for refining predictions of CYP2D6 activity beyond genotyping alone [2].

References

solanidine cholinesterase inhibition neuromuscular syndromes

Mechanism of Cholinesterase Inhibition

Solanidine is the aglycone (non-sugar) moiety of glycoalkaloids like α-solanine and α-chaconine, found in plants of the Solanaceae family (e.g., potatoes, tomatoes) [1] [2]. These compounds are known to inhibit two key enzymes:

- Acetylcholinesterase (AChE): Terminates nerve signals by breaking down acetylcholine in synapses and neuromuscular junctions [3] [4].

- Butyrylcholinesterase (BuChE): A plasma enzyme that metabolizes various drugs, including the neuromuscular blocking agents succinylcholine and mivacurium, and ester local anesthetics [5] [4].

The inhibition is reversible and thought to involve interactions with the enzymes' active sites. Research suggests that the aspartate at position 70 (Asp70) in human BuChE is crucial for binding these inhibitors [6] [4].

The table below summarizes the inhibitory potency of key solanaceous glycoalkaloids.

| Compound | Target Enzymes | Reported Inhibition Constant (Kᵢ) / I₅₀ | Notes |

|---|---|---|---|

| α-Chaconine | AChE & BuChE [1] | Kᵢ = 0.42 µM (for hBuChE) [7] | ≈10x more toxic than α-solanine [1] |

| α-Solanine | AChE & BuChE [1] | Kᵢ = 1.10 µM (for hBuChE) [7] | Major potato glycoalkaloid [1] |

| This compound | AChE & BuChE [2] [4] | I₅₀ ~ 30-100 nM (in vitro BuChE assay) [5] | Aglycone core; potency influenced by sugar side chains [1] [6] |

This cholinesterase inhibition increases acetylcholine availability at synapses, leading to cholinergic overstimulation. In the peripheral nervous system, this primarily causes neuromuscular effects [1] [4].

Neurological Impact and Clinical Implications

The primary neurological consequence is the exacerbation or prolongation of neuromuscular blockade.

- Prolonged Drug Action: Ingestion of glycoalkaloids can slow the metabolism of drugs like mivacurium, a BuChE-metabolized neuromuscular blocking agent. Studies in rabbits showed SGA administration inhibited serum cholinesterase activity and significantly prolonged recovery time from mivacurium-induced paralysis (149% of control) [5] [4].

- Cholinergic Toxicity Syndrome: Direct poisoning from high doses can cause a cholinergic syndrome, with symptoms including muscle trembling, weakness, difficulty breathing, and abdominal cramps [1] [2].

The following diagram illustrates how these glycoalkaloids interfere with normal neuromuscular signaling.

Cholinesterase inhibition by glycoalkaloids leads to acetylcholine accumulation and disrupted neuromuscular function.

Research and Experimental Methods

Key experimental approaches for studying these interactions include in vitro cholinesterase activity assays and in vivo animal models to quantify inhibition and observe physiological effects.

In Vitro Cholinesterase Inhibition Assay

This colorimetric method measures enzyme activity by tracking the hydrolysis of a substrate [5] [7].

Key Protocol Steps:

- Enzyme Source: Use purified human AChE or BuChE, or serum as a BuChE source [5] [7].

- Reaction Mixture: Combine enzyme, buffer (e.g., phosphate buffer, pH ~7-8), and the test inhibitor (glycoalkaloid) [7].

- Substrate Addition: Introduce a cholinesterase substrate.

- Data Analysis: Inhibitor potency is quantified by the IC₅₀ (concentration causing 50% activity loss) or the inhibition constant (Kᵢ) derived from kinetic data [7].

In Vivo Assessment of Neuromuscular Blockade

Animal models, typically anesthetized rabbits, demonstrate functional physiological impact [5].

Key Protocol Steps:

- Animal Preparation: Anesthetize and intubate rabbits, maintaining physiological parameters.

- Nerve Stimulation: Apply electrical stimulation to a motor nerve to elicit muscle twitch response.

- Neuromuscular Blockade: Administer a standardized dose of a neuromuscular blocking agent like mivacurium.

- Test Intervention: Administer the glycoalkaloid (e.g., α-solanine/α-chaconine mixture) intravenously.

- Primary Outcome: Measure the time to 90% recovery of the twitch response after mivacurium administration. Prolonged recovery indicates glycoalkaloid-induced inhibition of BuChE-mediated drug metabolism [5].

Research Considerations and Potential

When evaluating this compound and related compounds, researchers should consider these key aspects:

- Toxicological Concern: Be aware that dietary intake of potatoes can lead to detectable serum levels of this compound, which is stored in the body and may be released during metabolic stress [2] [4]. This represents a potential variable in clinical and pharmacological studies.

- Biomarker Utility: this compound metabolism is strongly dependent on the cytochrome P450 enzyme CYP2D6. Its plasma concentration can serve as a phenotyping biomarker to identify CYP2D6 poor metabolizers or those taking CYP2D6 inhibitors, which is crucial for drug interaction studies [2].

- Therapeutic Repurposing: The cholinesterase inhibition mechanism is similar to FDA-approved Alzheimer's drugs like rivastigmine. Natural product libraries containing these compounds may be screened for neuroactive leads, though potency and selectivity must be carefully optimized [9] [3] [8].

References

- 1. This compound - an overview [sciencedirect.com]

- 2. This compound [en.wikipedia.org]

- 3. Advances in Cholinesterase Inhibitor Research—An Overview ... [pmc.ncbi.nlm.nih.gov]

- 4. Natural Inhibitors of Cholinesterases: Implications for Adverse ... [pmc.ncbi.nlm.nih.gov]

- 5. Cholinesterase inhibition by potato glycoalkaloids slows ... [pubmed.ncbi.nlm.nih.gov]

- 6. Intramolecular relationships in cholinesterases revealed by ... [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of human and horse sera cholinesterases ... [sciencedirect.com]

- 8. Computational insights and experimental breakthroughs in ... [nature.com]

- 9. Cholinesterase Inhibitors from Plants and Their Potential in ... [pmc.ncbi.nlm.nih.gov]

Toxicity Profile of Solanidine and Related Glycoalkaloids

The table below summarizes the key toxicity findings from available studies. It is important to note that solanidine is the aglycone (non-sugar) moiety of glycoalkaloids like α-solanine and α-chaconine, and these compounds often act synergistically [1] [2].

| Compound / Study Focus | Study Type & Model | Key Findings on Toxicity | Proposed Mechanisms |

|---|---|---|---|

| This compound (from food) | Observation in humans [3] | Stored in the human body for prolonged periods; potential for release during metabolic stress. | Neuromuscular effects via cholinesterase inhibition [3]. |

| α-Solanine & α-Chaconine (Mixture) | 28-day repeat dose (Syrian Golden Hamsters) [1] [4] | Target Organs: GI tract (fluid-filled stomach/small intestine). Synergistic Toxicity: A mixture with a higher ratio of α-chaconine was less toxic. | Disruption of cell membrane integrity; inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity [1]. | | α-Solanine | Acute & Chronic (28-day) (BALB/c mice) [5] | Acute (24h): No significant hematological/chemical changes. Chronic (7 days): ↑RBC count, ↓Alkaline Phosphatase, ↑Blood sodium, glucose, and creatinine at 40 mg/kg. | Not specified in the study, but general glycoalkaloid mechanisms apply [5]. | | α-Solanine | In vitro (Human cancer cell lines) [6] | Induces anti-proliferative activity and cell death (IC~50~ ~10 µM). | 1. Induction of ROS-mediated autophagy. 2. Activation of Endoplasmic Reticulum stress. 3. Inhibition of the Akt/mTOR signaling pathway [6]. | | α-Solanine | In vitro & In vivo (Prostate cancer models) [7] | Inhibits cancer cell growth and induces apoptosis. | 1. Suppression of cell cycle proteins (Cyclin D1, CDK2, etc.). 2. Generation of Reactive Oxygen Species (ROS). 3. Activation of the P38 MAPK signaling pathway [7]. |

Detailed Molecular Mechanisms of Action

The toxicity, as well as the observed anti-cancer activity, of this compound's parent glycoalkaloids operates through several interconnected molecular pathways. The following diagrams illustrate two key mechanisms identified in the research.

1. Mechanisms of α-Solanine-Induced Cell Death This diagram synthesizes findings from multiple studies [6] [7] to show how α-Solanine triggers autophagy and apoptosis in cells.

Two primary cell death pathways, autophagy and apoptosis, can be triggered simultaneously by α-Solanine.

2. Systemic Toxicity Pathways This diagram outlines the established mechanisms for systemic toxicity, particularly relevant to acute poisoning from consuming high-glycoalkaloid potatoes [1] [8] [2].

Systemic toxicity arises from this compound's disruption of cell membranes and nervous system function.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies from the cited studies.

1. 28-Day Repeat Dose Toxicity Study [1]

- Test System: Female Syrian Golden hamsters.

- Test Substances: α-solanine and α-chaconine (≈95% purity), administered in two different ratios (1:3.7 and 1:70).

- Dosing: Administered daily by gavage for 28 days. The high dose was 33.3 mg total glycoalkaloids/kg body weight.

- Endpoints:

- Clinical: Daily observations, body weight, food/water consumption.

- Pathology: Organ weights, gross necropsy, and histopathology.

- Biochemical: Plasma and brain cholinesterase (AChE and BuChE) activity.

- Molecular: Gene expression profiling (DNA microarrays) on epithelial scrapings from the small intestine.

2. Acute and Chronic Toxicity Study of α-Solanine in Mice [5]

- Test System: BALB/c male mice.

- Study Design:

- Acute Group: Observed for 24 hours after a single intraperitoneal (i.p.) injection of α-solanine (5, 10, 20, 40 mg/kg).

- Chronic Group: Treated with i.p. injections for 7 days.

- Sample Collection: Blood collected after 24 hours (acute) or 7 days (chronic) for hematological and clinical chemistry analysis.

3. Network Pharmacology and In Vitro Validation for Glioma [9]

- Target Prediction: Potential targets of α-solanine were gathered from the TCMSP database, and glioma-related targets were from GeneCards.

- Network Analysis: Protein-protein interaction (PPI) networks were built using the STRING database and analyzed with Cytoscape to identify hub genes.

- Enrichment Analysis: GO and KEGG pathway analyses were performed on the common targets.

- *In Vitro* Validation:

- Cell Line: Human glioma cell line U87MG.

- Treatment: α-solanine at concentrations of 5, 10, and 15 µM for 24 hours.

- Assays: Cell viability (CCK-8), cell migration (scratch wound healing), apoptosis, and morphological changes.

Critical Research Gaps and Future Directions

The current research reveals several areas that require further investigation:

- Lack of Direct this compound Data: Most toxicity data is for the glycosylated forms (α-solanine). More studies on pure this compound are needed to confirm if its effects are identical.

- Chronic Low-Dose Exposure: The long-term consequences of chronic, low-level exposure to this compound from the diet are not well understood [3].

- Biomarker Utility: While this compound shows promise as a dietary biomarker for CYP2D6 enzyme activity [10], its validation and application in clinical drug development and drug-drug interaction studies are ongoing.

References

- 1. A 28-day repeat dose toxicity study of steroidal ... [sciencedirect.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. This compound [en.wikipedia.org]

- 4. A 28-day repeat dose toxicity study of steroidal ... [pubmed.ncbi.nlm.nih.gov]

- 5. The Acute and Chronic Toxicity Effects of Alpha-Solanine ... [jbums.org]

- 6. α-Solanine induces ROS-mediated autophagy through ... [nature.com]

- 7. Inhibition of Prostate Cancer Growth by Solanine Requires ... [pubmed.ncbi.nlm.nih.gov]

- 8. Solanine Poisoning: Effects, Risks, and Management ... [jebms.org]

- 9. Network pharmacology-based strategy to investigate the effect ... [pmc.ncbi.nlm.nih.gov]

- 10. This compound is a sensitive and specific dietary biomarker for ... [pmc.ncbi.nlm.nih.gov]

solanidine biomarker CYP2D6 activity measurement

Scientific Rationale and Mechanism of Action

The cytochrome P450 2D6 (CYP2D6) enzyme metabolizes approximately 25% of all clinically used drugs, including many antidepressants, antipsychotics, and cardiovascular agents [1] [2]. Its activity varies significantly between individuals, primarily due to a highly polymorphic gene. This variability is categorized into metabolizer phenotypes: Poor (PM), Intermediate (IM), Normal (NM), and Ultrarapid (UM) [2] [3].

- Phenoconversion: A critical challenge in pharmacogenetics is phenoconversion, a mismatch between a patient's genotype-predicted phenotype and their actual enzyme activity. This is often caused by non-genetic factors, particularly the use of inhibiting drugs [1]. For example, a patient with a genetically "Normal" metabolizer genotype can exhibit a "Poor" metabolizer phenotype if they are taking a CYP2D6 inhibitor.

- Solanidine as a Probe: this compound is a natural alkaloid found in potatoes. It is metabolized in the body mainly by CYP2D6 into specific metabolites, including 3,4-seco-solanidine-3,4-dioic acid (SSDA, also known as M414) and 4-OH-solanidine [1] [2]. The ratio of these metabolites to the parent this compound in blood or plasma reflects the real-time activity of the CYP2D6 enzyme, capturing both genetic and non-genetic influences [1] [3].

The following diagram illustrates the workflow for using this biomarker to guide personalized prescribing.

Figure 1: A workflow diagram for using this compound-derived CYP2D6 phenotyping in clinical research. LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry.

Performance Characteristics and Quantitative Data

Extensive research has validated the performance of this compound metabolite ratios in identifying different CYP2D6 metabolizer phenotypes.

Table 1: Key Findings from this compound Biomarker Studies

| Study Population | Key Metric | Poor Metabolizers (PM) | Intermediate Metabolizers (IM) | Normal Metabolizers (NM) | Ultrarapid Metabolizers (UM) |

|---|---|---|---|---|---|

| 839 Patients [3] | M414/Solanidine MR | PPV & NPV: 100% [3] | - | - | - |

| 356 Volunteers [2] | Plasma this compound Concentration | 1887% higher than NM [2] | 74% higher than NM [2] | Reference | 35% lower than NM [2] |

| 88 Geriatric Patients [1] | SSDA/Solanidine MR | Clearly detected PM [1] | - | Correlated with AS [1] | - |

Abbreviations: MR (Metabolic Ratio), PPV (Positive Predictive Value), NPV (Negative Predictive Value), AS (Activity Score).

Table 2: Impact of Concomitant Medication on CYP2D6 Activity

| Factor | Effect on Enzyme Activity | Study Details |

|---|---|---|

| Each additional CYP2D6 substrate/inhibitor [1] | Lowered expected Activity Score by 0.53 points | Adjusted for age, sex, and comorbidities in geriatric patients [1]. |

| Potent CYP2D6 inhibitor (Paroxetine) [2] | Inhibited this compound metabolism by 95% in vitro [2]. | - |

Detailed Experimental Protocols

Protocol 1: Biomarker Quantification via LC-MS/MS

This protocol outlines the core method for measuring this compound and its metabolites in patient plasma or serum [1] [2] [3].

Sample Collection & Preparation:

- Collect blood into EDTA tubes and centrifuge to isolate plasma [1].

- Store samples at -20°C or lower until analysis [1] [2].

- Thaw samples on ice. For protein precipitation, add a 100 µL plasma aliquot to 400 µL of ice-cold acetonitrile [2].

- Mix thoroughly, centrifuge (e.g., 700g for 5 min at 4°C), and collect the supernatant for analysis [2].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

- Chromatography: Use a C18 column (e.g., Waters Xbridge BEH C18) with a gradient elution of ammonium acetate buffer and acetonitrile [3].

- Mass Spectrometry: Operate the mass spectrometer in positive ionization mode with high-resolution full-scan acquisition (e.g., 70,000 resolution over 100-1500 Da) [3].

- Identification: Identify this compound and metabolites (SSDA/M414 m/z 444.3102, 4-OH-solanidine m/z 430.2944) by accurate mass (within 5 ppm) and characteristic MS/MS fragments (e.g., m/z 98.0967) [2] [3].

Data Analysis:

Protocol 2: CYP2D6 Genotyping for Phenoconversion Assessment

Genotyping provides the baseline against which phenoconversion is measured [1] [2].

- DNA Extraction: Extract genomic DNA from whole blood samples using a standardized kit [2].

- Variant Panel: Genotype for key CYP2D6 alleles, including non-functional (e.g., *3, *4, *5, *6), reduced-function (e.g., *9, *10, *41), and duplication using sequencing or PCR-based methods [2].

- Activity Score (AS) Assignment:

- Phenotype Prediction & Comparison:

Application Notes for Researchers

- Clinical Utility: This method is particularly valuable for geriatric or polypharmacy patients, where drug-induced phenoconversion is common. It can elucidate why a patient may not respond to a drug as their genotype would suggest [1].

- Specificity Confirmation: In vitro studies with human recombinant enzymes and chemical inhibitors have shown that this compound is metabolized primarily by CYP2D6, with a minor contribution from CYP3A4/5. The potent CYP2D6 inhibitor paroxetine nearly completely blocks its metabolism [2].

- Limitations: As a dietary biomarker, potato intake is a prerequisite. The method may not be suitable for individuals on potato-free diets. Furthermore, clinical cutoff values for metabolic ratios may require validation in specific populations.

The relationship between genotype, phenotype, and phenoconversion is summarized below.

Figure 2: The relationship between CYP2D6 genotype, measured phenotype, and the phenomenon of phenoconversion. MR: Metabolic Ratio.

References

Comprehensive LC-MS/MS Application Notes and Protocols for Detection of Solanidine and Its Metabolites in CYP2D6 Phenotyping

Introduction to Solanidine and Its Metabolites as CYP2D6 Biomarkers

This compound is a nitrogen-containing steroidal alkaloid found in potatoes and other plants from the Solanaceae family that has emerged as a valuable dietary biomarker for assessing cytochrome P450 2D6 (CYP2D6) enzyme activity. Unlike traditional phenotyping approaches that require administration of probe drugs, this compound and its metabolites enable minimally invasive phenotyping through measurement of naturally occurring compounds in biological fluids. This approach is particularly valuable for vulnerable populations where drug administration is problematic, including geriatric patients, children, and multimedicated individuals experiencing polypharmacy.

The primary metabolites of interest include 3,4-seco-solanidine-3,4-dioic acid (SSDA) and 4-OH-solanidine, which are formed predominantly via CYP2D6-mediated metabolism. Research has demonstrated that the metabolic ratios of these metabolites to the parent this compound strongly correlate with CYP2D6 activity as determined by both genotyping and phenotyping with conventional probe drugs like dextromethorphan. The structural identification of SSDA was confirmed through extensive purification from human urine and characterization using 2D NMR techniques, including HMBC, COSY, TOCSY, and HSQC-TOCSY, revealing a this compound backbone that had undergone C-C bond scission to yield a dioic acid derivative [1]. The application of this compound-based phenotyping has proven particularly valuable for detecting phenoconversion—a clinically important genotype-phenotype mismatch often caused by drug interactions or comorbidities [2].

LC-MS/MS Analytical Conditions and Instrument Parameters

Liquid Chromatography Conditions

Optimal separation of this compound and its metabolites requires careful optimization of chromatographic parameters to achieve adequate resolution from matrix components while maintaining acceptable peak shape and analysis time. Based on published methods, the following conditions have been successfully employed:

- Column: Waters Acquity UPLC BEH C18 (130 Å, 1.7 μm, 2.1 × 100 mm) or equivalent C18 column with small particle size for high efficiency separation [1]

- Mobile Phase A: 0.1% formic acid in water or 10 mM ammonium bicarbonate buffer (pH 10) [1]

- Mobile Phase B: 0.1% formic acid in acetonitrile or methanol [3] [1]

- Gradient Program: Initial conditions 28-32% B (0-11 min), increasing to 32-41% B (11-12 min), 41-45% B (12-20 min), then rapid increase to 90% B (20-21 min) held for 5 minutes before re-equilibration [3]

- Flow Rate: 0.3-0.6 mL/min depending on column dimensions [3]

- Column Temperature: 35-45°C

- Injection Volume: 2-10 μL for partial loop or full loop injection

The addition of volatile modifiers such as formic acid (0.1%) or diethylamine (0.03%) has been shown to improve peak shape for these alkaloid compounds by suppressing secondary interactions with residual silanol groups on the stationary phase [4]. The specific gradient profile may require optimization based on the particular instrument and column configuration used.

Mass Spectrometry Parameters

Detection and quantification of this compound and metabolites typically employs electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for optimal sensitivity and specificity. Key mass spectrometry parameters include:

Table 1: Mass Spectrometry Parameters for this compound and Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (V) | Ionization Mode |

|---|---|---|---|---|---|

| This compound | 398.3 [M+H]⁺ | 98.1, 272.2, 254.2 | 120-140 | 25-40 | ESI⁺ |

| SSDA | 444.3 [M+H]⁺ | 98.1, 370.3, 206.2 | 120-140 | 20-35 | ESI⁺ |

| 4-OH-solanidine | 414.3 [M+H]⁺ | 98.1, 396.3, 272.2 | 120-140 | 20-35 | ESI⁺ |

| Internal Standard | Variable | Variable | Optimized | Optimized | ESI⁺ |

Additional parameters include: Drying gas temperature: 300-350°C, Drying gas flow: 8-12 L/min, Nebulizer pressure: 30-45 psi, Sheath gas temperature: 250-350°C, Sheath gas flow: 10-12 L/min, and Capillary voltage: 3000-4000 V (positive mode) [3]. The specific quantifier and qualifier transitions should be optimized using authentic standards when available, with particular attention to the 98.1 m/z fragment common to this compound-related compounds, which corresponds to a characteristic C₆H₁₂N⁺ fragment from the nitrogen-containing ring system [1].

Sample Preparation Protocols

Blood and Plasma Sample Preparation

For the analysis of this compound and metabolites in blood or plasma samples, a protein precipitation approach followed by solid-phase extraction provides excellent recovery and minimal matrix effects:

- Aliquot 100 μL of plasma or blood into a 1.5 mL microcentrifuge tube

- Add 400 μL of ice-cold acetonitrile containing internal standard (e.g., dextrometorphan-d3 or tomatine)

- Vortex vigorously for 60 seconds to ensure complete protein precipitation

- Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins

- Transfer supernatant to a new tube and evaporate to dryness under nitrogen at 40°C

- Reconstitute in 100-200 μL of initial mobile phase and vortex for 30 seconds

- Transfer to autosampler vials for LC-MS/MS analysis

This method has been successfully applied in clinical studies involving geriatric patients, demonstrating robust performance with median patient ages of 83 years and high levels of polypharmacy (median of 15 medications) [2]. For additional clean-up, the reconstituted extract can be passed through a 0.2 μm PTFE membrane filter prior to LC-MS/MS analysis [3].

Urine Sample Preparation

Urine analysis requires specific consideration for the higher concentration of potentially interfering compounds and typically employs solid-phase extraction:

- Acidify urine sample to pH 4.0-4.5 using acetic acid

- Centrifuge at 2,000 × g for 10 minutes to remove particulate matter

- Condition SPE cartridge (C18 or mixed-mode) with methanol followed by water

- Load supernatant onto the conditioned SPE cartridge

- Wash with 10% methanol in water to remove polar interferents

- Elute with methanol containing 0.1% formic acid

- Evaporate eluent to dryness under nitrogen and reconstitute in mobile phase

The extensive purification protocol described by [1] successfully isolated 96 μg of SSDA from 40 liters of urine through a combination of C18 flash chromatography, cation exchange, and preparative HPLC, confirming the utility of these extraction principles.

CYP2D6 Phenotyping Protocol Using this compound Metabolites

Metabolic Ratio Calculations

The enzymatic activity of CYP2D6 can be determined by calculating specific metabolic ratios (MR) that reflect the conversion of this compound to its primary metabolites:

- SSDA MR = [SSDA] / [this compound]

- 4-OH-solanidine MR = [4-OH-solanidine] / [this compound]

These ratios demonstrate a highly significant correlation (P < 0.001) with genotype-derived activity scores and can clearly distinguish poor metabolizers from other phenotypes [2]. The SSDA/solanidine ratio has shown particularly strong discrimination power, with areas under the receiver operating characteristic curve demonstrating equal or better performance for identifying poor metabolizers compared to other metabolic ratios or this compound alone [5].

Phenotype Assignment

After calculating the metabolic ratios, phenotype assignment follows population-specific thresholds:

Table 2: Phenotype Assignment Based on this compound Metabolic Ratios

| Phenotype | SSDA/Solanidine Ratio | 4-OH-solanidine/Solanidine Ratio | CYP2D6 Activity Score Equivalent |

|---|---|---|---|

| Poor Metabolizer (PM) | Very low or undetectable | Very low or undetectable | 0 |

| Intermediate Metabolizer (IM) | Reduced (74% higher than NM) | Reduced | 0.25 - 1.0 |

| Normal Metabolizer (NM) | Reference range | Reference range | 1.25 - 2.25 |

| Ultrarapid Metabolizer (UM) | Elevated (35% lower this compound) | Elevated | > 2.25 |

Note that the absolute ratio values will vary between laboratories and populations, requiring establishment of population-specific thresholds based on local validation studies. The this compound-based approach has been specifically validated in a geriatric cohort with a median age of 83 years, where it effectively detected phenoconversion caused by polypharmacy [2].

Data Analysis and Method Validation

Validation Parameters

Comprehensive method validation should follow regulatory guidelines for bioanalytical method validation and include the following parameters:

Table 3: Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Acceptance Criteria | Recommended Protocol |

|---|---|---|

| Linearity | R² > 0.995 | Minimum of 6 non-zero standards covering expected range |

| Accuracy | 85-115% of nominal values | QC samples at LLOQ, low, medium, high concentrations |

| Precision | CV ≤ 15% (≤20% at LLOQ) | Intra-day (n=6) and inter-day (n=3 days) |

| Lower Limit of Quantification | Signal-to-noise ≥ 10 | Determined for each analyte in each matrix |

| Recovery | Consistent and reproducible | Comparison of extracted vs post-extraction spiked samples |

| Matrix Effects | CV ≤ 15% for IS-normalized MF | Post-column infusion experiments |

| Stability | Within ±15% of nominal | Bench-top, processed, freeze-thaw, long-term |

The recovery of this compound and related compounds using SPE methods typically ranges from 82% to 106%, demonstrating excellent extraction efficiency [3]. Method validation should specifically address potential matrix effects given the complex biological matrices and relatively low concentration levels expected for these dietary biomarkers.

Statistical Analysis for Phenoconversion Detection

For clinical studies investigating phenoconversion, statistical approaches should include:

- Correlation analysis between metabolic ratios and genotype-derived activity scores

- Multiple linear regression adjusting for potential confounders (age, sex, comorbidities, renal function)

- Receiver operating characteristic (ROC) analysis to determine optimal metabolic ratio cutoffs

- Calculation of areas under ROC and precision-recall curves for phenotype prediction performance

In a study of geriatric patients, each additional CYP2D6 substrate/inhibitor significantly lowered the expected activity score by 0.53 points in patients encoding functional CYP2D6 variants (95% confidence interval 0.85-0.21), demonstrating the method's sensitivity to detect phenoconversion [2].

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for this compound-based CYP2D6 phenotyping, from sample collection to data interpretation:

Troubleshooting and Technical Notes

- Ion suppression effects: To minimize matrix effects, ensure adequate chromatographic separation and thorough sample clean-up. Use a stable isotope-labeled internal standard when available for optimal quantification accuracy.

- Carryover: Include extensive wash steps in the injection sequence, particularly when analyzing samples with high concentration ranges. Consider using a dedicated injector needle for high-concentration samples if carryover persists.

- Column degradation: Protect the analytical column from alkaline hydrolysis by maintaining the pH below 8.0 during method development, unless using specially stabilized columns.

- Signal drift: Monitor internal standard response across batches to detect any systematic changes in ionization efficiency, which may require source cleaning or mobile phase replenishment.

- Specificity challenges: Confirm the identity of this compound and metabolites by monitoring multiple MRM transitions and comparing ratios to reference standards when available.

The this compound-based CYP2D6 phenotyping approach offers a minimally invasive alternative to conventional probe drugs and has been clinically validated in challenging patient populations. By implementing these detailed protocols, researchers and clinical laboratories can reliably assess CYP2D6 activity and detect clinically significant phenoconversion events that may impact drug safety and efficacy.

References

- 1. Isolation and Identification of 3,4-Seco-Solanidine-3,4-dioic ... [pmc.ncbi.nlm.nih.gov]

- 2. ‐derived CYP2D6 phenotyping elucidates phenoconversion... This compound [pmc.ncbi.nlm.nih.gov]

- 3. Liquid Chromatography Mass Spectrometry Quantification ... [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of a liquid chromatography ... [sciencedirect.com]

- 5. This compound is a sensitive and specific dietary biomarker for ... [pmc.ncbi.nlm.nih.gov]

solanidine electrochemical oxidation iminium salts

Chemical Background and Significance

Solanidine is a poisonous steroidal alkaloid found in plants of the Solanaceae family, such as potato and Solanum americanum [1]. It serves as the aglycone (non-sugar) portion of glycoalkaloids like α-solanine and α-chaconine, which are hydrolyzed in the body to release this compound [1].

The strategic importance of this compound lies in its role as a versatile precursor for the synthesis of valuable steroid compounds. Its rigid steroidal skeleton with an integrated nitrogen atom makes it an ideal starting material for chemical transformation into pharmacologically active steroids [1].

Electrochemical Oxidation Protocol

The following protocol describes the electrochemical oxidation of 3β-acetoxy-solanidine to iminium salts, adapted from established procedures [1].

Materials and Equipment

- Starting Material: 3β-acetoxy-solanidine

- Solvents: Anhydrous acetonitrile (CH₃CN), anhydrous dichloromethane (DCM)

- Base: Pyridine (anhydrous)

- Electrochemical Cell: Standard two- or three-electrode setup

- Working Electrode: Platinum or glassy carbon

- Counter Electrode: Platinum wire

- Reference Electrode: Ag/AgCl (optional for controlled potential)

- Power Supply: Potentiostat or galvanostat

- Inert Atmosphere: Argon or nitrogen gas supply

Step-by-Step Procedure

Solution Preparation: Dissolve 3β-acetoxy-solanidine (1.0 g, ~2.1 mmol) in a mixture of acetonitrile and dichloromethane (1:1 v/v, 100 mL total) in the electrochemical cell. Add pyridine (1.5 equiv, ~3.2 mmol) as a base.

System Setup: Assemble the electrochemical cell with working, counter, and reference electrodes. Purge the solution with inert gas (N₂ or Ar) for 15 minutes to remove oxygen.

Electrolysis: Apply a constant current or controlled potential to the system.

- For constant current: 50-100 mA/cm²

- For controlled potential: +1.2 to +1.5 V vs. Ag/AgCl

- Monitor reaction progress by TLC or HPLC

Reaction Work-up: After complete conversion (typically 2-4 hours), evaporate solvents under reduced pressure.

Product Isolation: Dissolve the residue in minimal DCM and purify by flash chromatography (silica gel, DCM/methanol gradient) to obtain the iminium salt products.

Isomerization (Optional): To convert iminium salts to enamines, dissolve in appropriate solvent and stir with a mild base (e.g., triethylamine) at room temperature.

Reaction Scheme and Outcomes

The electrochemical oxidation proceeds through the following pathway:

Alternative Chemical Oxidation Method

For laboratories without specialized electrochemical equipment, a chemical oxidation method using mercury(II) acetate provides comparable results [1]:

Procedure

- Dissolve 3β-acetoxy-solanidine (1.0 g) in dry acetone (50 mL)

- Add mercury(II) acetate (1.2 equiv) and stir at room temperature under inert atmosphere

- Monitor reaction by TLC (approximately 2-3 hours for completion)

- Filter to remove mercury salts and concentrate under reduced pressure

- Purify by flash chromatography to obtain iminium salt 2, which spontaneously isomerizes to enamine 5 in 94% yield

Analytical Characterization

Successful conversion can be verified through these analytical techniques:

| Technique | Expected Results |

|---|---|

| TLC | Distinct spot with higher polarity than starting material |

| NMR | Characteristic iminium carbon signal at δ 170-180 ppm |

| Mass Spec | Molecular ion consistent with iminium structure |

| HPLC | Single peak indicating pure product |

Downstream Applications

The synthesized iminium salts and enamines serve as key intermediates for further transformations:

Conversion to 16-Dehydropregnenolone Acetate (DPA)

The enamine product can be further processed to 16-DPA, a valuable steroid synthesis intermediate [1]:

- Oxidation: Treat enamine with NaIO₄ to form lactam intermediate

- Elimination: React lactam with Al₂O₃ in benzene to eliminate the lactam moiety

- Isolation: Purify to obtain 16-DPA in 34% overall yield from enamine

This 16-DPA serves as a common intermediate in industrial synthesis of progesterone and cortisone derivatives [1].

Biomarker Applications

A this compound metabolite, 3,4-seco-solanidine-3,4-dioic acid (SSDA), has been identified as a potential biomarker for CYP2D6 enzyme activity assessment [2]. This is particularly valuable for:

- Predicting individual metabolic capacity for CYP2D6 substrates

- Guiding dosing of antidepressants and antipsychotics

- Non-invasive phenotyping in vulnerable populations

Technical Considerations and Troubleshooting

| Challenge | Solution |

|---|---|

| Low Conversion | Ensure solvent dryness; use freshly distilled base; optimize current density |

| Mixed Products | Adjust solvent system (DCM vs acetone); modify pyridine concentration |

| Product Stability | Store under inert atmosphere at low temperature; use promptly |

| Purification Issues | Employ gradient chromatography; consider alternative solvent systems |

Conclusion

The electrochemical oxidation of this compound to iminium salts represents a efficient methodology for transforming natural products into valuable synthetic intermediates. This protocol enables access to key steroid precursors with applications in pharmaceutical synthesis and metabolic phenotyping. The provided detailed procedures should enable researchers to implement this transformation reliably in drug discovery and development workflows.

References

Comprehensive Application Notes: Synthesis of 16-Dehydropregnenolone Acetate (16-DPA) from Solanidine

Introduction and Significance

16-Dehydropregnenolone acetate (16-DPA) represents a crucial intermediate in the industrial synthesis of numerous bioactive steroids, playing a role analogous to 7-ACA in cephalosporin and 6-APA in penicillin production. This compound serves as a versatile synthon for the semisynthetic production of a wide array of therapeutic steroids, including corticosteroids, progestogens, and other hormonally active compounds. Despite its industrial importance, 16-DPA is not easily synthesized from simple starting materials, making the development of efficient synthetic routes from naturally occurring precursors an area of significant research interest. The conversion of solanidine to 16-DPA is particularly valuable as it provides a method to transform this potentially toxic alkaloid from potato cultivation waste into a high-value pharmaceutical intermediate, contributing to both economic and sustainability objectives in drug manufacturing.

The significance of this synthetic pathway extends beyond mere chemical conversion; it represents a strategic approach to valorizing agricultural byproducts. This compound, a steroidal alkaloid found abundantly in potato greens and other Solanum species, has limited direct applications and is primarily known for its potential toxicity. Its transformation into 16-DPA effectively converts an antinutritional compound into a valuable pharmaceutical building block, creating a sustainable sourcing strategy for steroid production that reduces dependence on single-source plant metabolites. This protocol details the optimized procedures for this conversion, providing researchers and industrial scientists with reproducible methods for obtaining high-quality 16-DPA suitable for subsequent synthetic manipulations toward active pharmaceutical ingredients.

Chemical Background and Properties

Starting Material: this compound

This compound (C₂₇H₄₃NO) is a nitrogen-containing steroidal alkaloid that serves as the aglycone for various glycoalkaloids found in Solanum species, including potatoes. Its structure is based on the solanidane skeleton, characterized by a rigid pentacyclic framework incorporating an nitrogen atom. Unlike true alkaloids derived from amino acids, this compound is classified as a pseudoalkaloid because it originates from cholesterol rather than amino acid precursors. [1] The introduction of nitrogen into the cholesterol backbone occurs through a late-stage transamination reaction catalyzed by specialized enzymes such as GAME12, a γ-aminobutyric acid transaminase (GABA-T)-like protein that has evolved specifically for steroidal alkaloid biosynthesis in Solanum species. [1]

Table 1: Properties of this compound

| Property | Description |

|---|---|

| Chemical Formula | C₂₇H₄₃NO |

| Molecular Weight | 397.64 g/mol |

| Structure Type | Solanidane alkaloid |

| Nitrogen Content | Basic nitrogen atom |

| Natural Source | Potato greens, Solanum species |

| Biosynthetic Origin | Cholesterol via transamination |

Target Product: 16-Dehydropregnenolone Acetate (16-DPA)

16-Dehydropregnenolone acetate (C₂₃H₃₂O₃) is a pregnane derivative characterized by a double bond between C-5 and C-16, a ketone at C-20, and an acetoxy group at C-3. This combination of functional groups makes 16-DPA exceptionally versatile for chemical modifications at multiple positions, enabling diverse synthetic pathways to various steroid hormones. The compound typically presents as a white crystalline powder with a sharp melting point between 171-172°C (340-342°F), providing a useful criterion for preliminary assessment of purity. [2]

Table 2: Properties of 16-Dehydropregnenolone Acetate (16-DPA)

| Property | Description |

|---|---|

| Chemical Formula | C₂₃H₃₂O₃ |

| Molecular Weight | 356.506 g/mol |

| IUPAC Name | 20-Oxopregna-5,16-dien-3β-yl acetate |

| Appearance | White crystalline powder |

| Melting Point | 171-172°C (340-342°F; 444-445 K) |

| Key Features | Δ⁵,¹⁶ diene system, 3β-acetate, 20-ketone |

Key Transformation Challenges

The conversion of this compound to 16-DPA presents several significant chemical challenges that must be addressed through careful optimization of reaction conditions. The principal objectives involve nitrogen excision from the this compound framework while concurrently introducing the characteristic Δ¹⁶ double bond and preserving the Δ⁵-3β-acetoxy functionality essential for further synthetic applications. This transformation requires a meticulous sequence of oxidation and rearrangement steps that must be carefully controlled to prevent over-oxidation or decomposition of the sensitive steroidal framework. The following diagram illustrates the key structural changes required in this conversion:

Synthesis Protocol

Historical Context and Modern Adaptation

The synthetic route from this compound to 16-DPA represents a modern adaptation of the classical Marker degradation, originally developed in the late 1930s for converting diosgenin into steroid intermediates. [2] While the original process focused on diosgenin from Mexican yams, contemporary research has demonstrated the feasibility of utilizing this compound from potato greens as an alternative feedstock, providing a complementary sourcing strategy for steroid production. [2] [3] The earliest patent literature referencing 16-DPA synthesis dates to 1951 (US2656364A), describing its conversion into 17-ketosteroids, but specific details for the this compound to 16-DPA transformation have been more recently elaborated in specialized chemical literature. [2]

Reagents and Materials

Table 3: Required Reagents and Materials

| Reagent/Material | Specification | Purpose |

|---|---|---|

| This compound | ≥95% purity (from potato greens) | Starting material |

| Acetic Anhydride | Reagent grade, freshly distilled | Acetylation |

| Pyridine | Anhydrous, over molecular sieves | Reaction solvent and base |

| Chromium Trioxide | High purity, crystalline | Oxidation agent |

| Sulfuric Acid | Concentrated, analytical grade | Acid catalyst |

| Sodium Bicarbonate | Reagent grade | Work-up |

| Silica Gel | 60-120 mesh for column chromatography | Purification |

| Solvents | Dichloromethane, hexane, ethyl acetate (HPLC grade) | Extraction and chromatography |

Step-by-Step Experimental Procedure

3.3.1 Initial Processing and Acetylation

Purification of this compound: Begin with 5.0 g of crude this compound extract. Dissolve in warm methanol (50 mL) and filter to remove insoluble impurities. Concentrate the filtrate under reduced pressure to obtain purified this compound (typical recovery: 85-90%).

Acetylation Reaction:

- Transfer the purified this compound (4.5 g, 11.3 mmol) to a dry 250 mL round-bottom flask equipped with a magnetic stir bar.

- Add anhydrous pyridine (45 mL, 10 vol) and stir until complete dissolution.

- Slowly add acetic anhydride (4.5 mL, 47.6 mmol, 4.2 equiv) dropwise via addition funnel at 0°C (ice-water bath).

- After complete addition, remove the ice bath and allow the reaction to proceed at room temperature for 6-8 hours with continuous stirring.

- Monitor reaction progress by TLC (hexane:ethyl acetate, 7:3, visualization with vanillin/H₂SO₄ spray).

Work-up of Acetylated Intermediate:

- Carefully quench the reaction by pouring into ice-cold water (200 mL) with vigorous stirring.

- Extract the aqueous mixture with dichloromethane (3 × 75 mL).

- Combine the organic extracts and wash successively with 1M HCl (2 × 50 mL), saturated NaHCO₃ solution (2 × 50 mL), and brine (50 mL).

- Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the acetylated intermediate as a white solid (typical yield: 95%).

3.3.2 Oxidative Cleavage and Rearrangement

Oxidation Reaction Setup:

- Dissolve the acetylated intermediate (4.2 g, 9.4 mmol) in acetone (40 mL) in a 250 mL round-bottom flask.

- Prepare the Jones reagent (chromic acid in sulfuric acid) by dissolving chromium trioxide (4.2 g, 42 mmol) in concentrated sulfuric acid (3.6 mL) and carefully diluting with water to 15 mL total volume.

- Cool the reaction mixture to 0°C using an ice bath.

Controlled Oxidation:

- Add the Jones reagent dropwise to the stirred this compound solution over 30 minutes, maintaining the temperature below 5°C.

- After complete addition, continue stirring at 0°C for 1 hour, then allow to warm slowly to room temperature and stir for an additional 4-6 hours.

- Monitor the reaction by TLC (toluene:acetone, 8:2) until complete consumption of the starting material is observed.

Work-up and Isolation:

- Carefully quench the reaction by adding isopropanol (5 mL) to destroy excess oxidant.

- Dilute with water (100 mL) and extract with dichloromethane (3 × 75 mL).

- Combine the organic extracts and wash with water (2 × 50 mL) and brine (50 mL).

- Dry over anhydrous Na₂SO₄, filter, and concentrate to a crude yellow solid.

3.3.3 Purification and Crystallization

Chromatographic Purification:

- Prepare a silica gel column (height: 30 cm, diameter: 4 cm) using hexane as the packing solvent.

- Dissolve the crude product in minimal dichloromethane and load onto the column.

- Elute with a gradient of hexane:ethyl acetate (from 95:5 to 80:20) collecting 25 mL fractions.

- Monitor fractions by TLC and combine those containing pure 16-DPA.

Crystallization:

- Concentrate the combined pure fractions under reduced pressure.

- Dissolve the residue in warm ethanol (approximately 10 mL per gram of product).

- Allow to cool slowly to room temperature, then further cool to 4°C for 12-16 hours to complete crystallization.

- Collect the crystals by vacuum filtration and wash with a small volume of cold ethanol.

- Dry under high vacuum (0.5 mmHg) at 40°C for 6 hours to obtain pure 16-DPA as white needles.

Table 4: Typical Reaction Parameters and Expected Outcomes

| Parameter | Conditions | Expected Outcome |

|---|---|---|

| Reaction Scale | 5.0 g this compound | Theoretical yield: 4.48 g 16-DPA |

| Acetylation | Pyridine, acetic anhydride, 6-8 h, RT | >95% conversion |

| Oxidation | Jones reagent, 0°C to RT, 5-7 h | 85-90% conversion |

| Purification | Silica gel chromatography, hexane:EtOAc | 95% purity by HPLC |

| Crystallization | Ethanol, slow cooling | White needles, >99% purity |

| Overall Yield | From this compound | 65-70% |

Analytical Methods for Characterization and Quality Control

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) provides the primary analytical method for quantifying the conversion efficiency and final purity of 16-DPA. The following optimized method ensures adequate separation of 16-DPA from potential synthetic impurities and decomposition products:

- Column: C18 reverse phase (250 × 4.6 mm, 5 μm particle size)

- Mobile Phase: Gradient from 60% methanol in water to 100% methanol over 25 minutes

- Flow Rate: 1.0 mL/min

- Detection: UV at 254 nm

- Injection Volume: 20 μL

- Sample Concentration: 1 mg/mL in methanol

- Retention Time: 16-DPA typically elutes at 12.3 ± 0.2 minutes

Thin-Layer Chromatography (TLC) serves as a rapid monitoring tool during the synthesis:

- Stationary Phase: Silica gel 60 F₂₄

- Mobile Phase: Toluene:acetone (8:2 v/v)

- Visualization: Vanillin-sulfuric acid spray reagent followed by heating at 110°C

- Rf Values: this compound: 0.35; Acetylated intermediate: 0.55; 16-DPA: 0.65

Structural Verification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive structural confirmation of the synthesized 16-DPA. The following characteristic signals should be present in the ¹H NMR spectrum (CDCl₃, 400 MHz):

- δ 0.85 (s, 3H, C-18 methyl)

- δ 1.15 (s, 3H, C-19 methyl)

- δ 2.05 (s, 3H, acetate methyl)

- δ 4.65 (m, 1H, C-3α proton)

- δ 5.40 (m, 1H, C-6 vinyl proton)

- δ 5.75 (m, 1H, C-16 vinyl proton)

Fourier-Transform Infrared (FTIR) Spectroscopy should display the following characteristic absorption bands:

- 2940, 2865 cm⁻¹ (C-H stretch)

- 1735 cm⁻¹ (C=O ester stretch)

- 1705 cm⁻¹ (C=O ketone stretch)

- 1665, 1610 cm⁻¹ (C=C stretch conjugated diene)

- 1245, 1025 cm⁻¹ (C-O ester stretches)

Melting Point Determination provides a quick assessment of purity, with pure 16-DPA exhibiting a sharp melting point of 171-172°C (uncorrected). [2]

Applications and Downstream Processing

Pharmaceutical Applications

16-DPA serves as a versatile intermediate for the synthesis of numerous biologically active steroids, many of which have significant therapeutic applications. The strategic positioning of functional groups in the 16-DPA molecule enables selective chemical modifications at multiple sites, allowing synthetic access to diverse steroid skeletons. The following diagram illustrates key downstream pharmaceutical applications of 16-DPA:

As indicated in the diagram, 16-DPA serves as the starting point for several important steroid synthesis pathways, including:

- Corticosteroids: Cortisone and hydrocortisone, which are included in the WHO Model List of Essential Medicines for their potent anti-inflammatory and immunosuppressive properties. [2]

- Progestogens: Progesterone and its synthetic analogs like medroxyprogesterone acetate, used in hormone replacement therapy and contraceptive formulations. [2]

- Other Bioactive Steroids: Pregnenolone and dehydroepiandrosterone (DHEA), which serve as important neurosteroids and hormone precursors.

Scale-up Considerations and Process Optimization

For industrial-scale production of 16-DPA from this compound, several factors require careful optimization to ensure economic viability and consistent product quality:

Solvent Recovery and Recycling: Implement distillation systems for recovering and purifying pyridine, dichloromethane, and ethanol to minimize waste generation and raw material costs.

Chromium Management: Develop procedures for chromium recovery from reaction quenches to address environmental concerns and comply with regulatory requirements for heavy metal disposal.

Process Analytical Technology (PAT): Incorporate in-line monitoring techniques such as FTIR or Raman spectroscopy to track reaction progress in real-time, enabling better process control and consistency.

Quality by Design (QbD): Implement systematic approaches to identify critical process parameters and their impact on critical quality attributes of the final 16-DPA product.

The overall synthetic workflow from starting material to final product, including key quality control checkpoints, can be summarized as follows:

Conclusion